molecular formula C10H11BrS B15272151 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-thiol

6-Bromo-1,2,3,4-tetrahydronaphthalene-2-thiol

Katalognummer: B15272151
Molekulargewicht: 243.17 g/mol
InChI-Schlüssel: IPZINQLNPZSKQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1,2,3,4-tetrahydronaphthalene-2-thiol is an organic compound with the molecular formula C10H11BrS It is a derivative of tetrahydronaphthalene, featuring a bromine atom at the 6th position and a thiol group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-thiol typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by the introduction of a thiol group. One common method includes:

    Bromination: 1,2,3,4-Tetrahydronaphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6th position.

    Thiol Introduction: The brominated intermediate is then reacted with thiourea followed by hydrolysis to introduce the thiol group at the 2nd position.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-1,2,3,4-tetrahydronaphthalene-2-thiol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or alkoxides.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the thiol group to a sulfide.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include amines or ethers depending on the nucleophile used.

    Oxidation: Products include disulfides or sulfonic acids.

    Reduction: Products include dehalogenated compounds or sulfides.

Wissenschaftliche Forschungsanwendungen

6-Bromo-1,2,3,4-tetrahydronaphthalene-2-thiol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-thiol involves its interaction with various molecular targets. The bromine atom and thiol group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the thiol group, making it less reactive in certain chemical reactions.

    1,2,3,4-Tetrahydronaphthalene-2-thiol:

    6-Bromo-1,2,3,4-tetrahydronaphthalene-2-amine: Contains an amine group instead of a thiol, leading to different chemical properties and applications.

Uniqueness

6-Bromo-1,2,3,4-tetrahydronaphthalene-2-thiol is unique due to the presence of both a bromine atom and a thiol group, which confer distinct reactivity and potential for diverse applications in various fields of research.

Eigenschaften

Molekularformel

C10H11BrS

Molekulargewicht

243.17 g/mol

IUPAC-Name

6-bromo-1,2,3,4-tetrahydronaphthalene-2-thiol

InChI

InChI=1S/C10H11BrS/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10,12H,2,4,6H2

InChI-Schlüssel

IPZINQLNPZSKQG-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(CC1S)C=CC(=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.